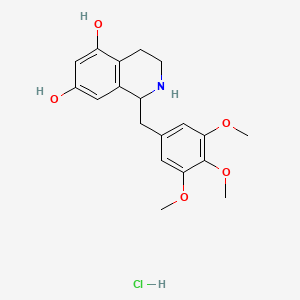
5,7-Dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Cat. No. B1259207
M. Wt: 381.8 g/mol
InChI Key: AJCFMKUFXMFFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04054659
Procedure details


A mixture of 1.4 g of 5,7-dibenzyloxy-1-(3,4,5-trimethoxybenzyl)-isoquinoline, 0.7 g of platinum dioxide, 100 ml of a hydrochloric acid-ethanol solution (the content of hydrochloric acid: 9%) and 50 ml of ethanol is shaken at 25° C in hydrogen atmosphere. After 150 ml of hydrogen are absorbed, the catalyst is removed by filtration. The filtrate is evaporated to remove solvent, whereby a mixture of 5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-isoquinoline hydrochloride and 5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is obtained. This mixture is recrystallized 33 times from ethanol, whereby 0.3 g of 5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydrolsoquinoline hydrochloride is obtained. Yield: 40% The physiocochemical properties of this product are identical with those of the compound obtained in Example 1.
Name
5,7-dibenzyloxy-1-(3,4,5-trimethoxybenzyl)-isoquinoline
Quantity
1.4 g
Type
reactant
Reaction Step One

Name
hydrochloric acid ethanol
Quantity
100 mL
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:18]=[C:17]([O:19]CC2C=CC=CC=2)[CH:16]=[C:15]2[C:10]=1[CH:11]=[CH:12][N:13]=[C:14]2[CH2:27][C:28]1[CH:33]=[C:32]([O:34][CH3:35])[C:31]([O:36][CH3:37])=[C:30]([O:38][CH3:39])[CH:29]=1)C1C=CC=CC=1.[ClH:40].C(O)C.Cl.C(O)C>[H][H].[Pt](=O)=O>[ClH:40].[OH:8][C:9]1[CH:18]=[C:17]([OH:19])[CH:16]=[C:15]2[C:10]=1[CH2:11][CH2:12][NH:13][CH:14]2[CH2:27][C:28]1[CH:33]=[C:32]([O:34][CH3:35])[C:31]([O:36][CH3:37])=[C:30]([O:38][CH3:39])[CH:29]=1 |f:1.2,7.8|
|
Inputs


Step One
|
Name
|
5,7-dibenzyloxy-1-(3,4,5-trimethoxybenzyl)-isoquinoline
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C=CN=C(C2=CC(=C1)OCC1=CC=CC=C1)CC1=CC(=C(C(=C1)OC)OC)OC
|
|
Name
|
hydrochloric acid ethanol
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt](=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 150 ml of hydrogen are absorbed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solvent, whereby
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of 5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-isoquinoline hydrochloride
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.OC1=C2CCNC(C2=CC(=C1)O)CC1=CC(=C(C(=C1)OC)OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
